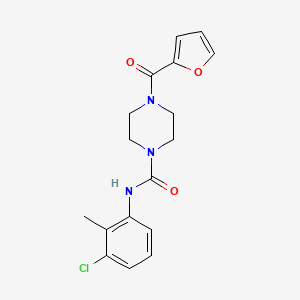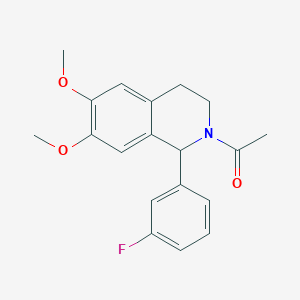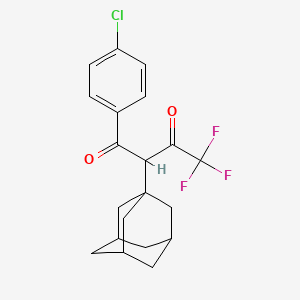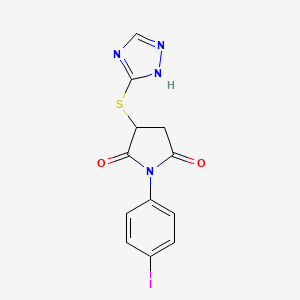![molecular formula C24H27N3 B5433294 1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine, also known as MPBP, is a psychoactive compound that belongs to the class of piperazine derivatives. It is a designer drug that has gained popularity in recent years due to its potent effects on the central nervous system. MPBP is a relatively new compound, and research on its properties and applications is still ongoing. In
科学的研究の応用
1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have potent agonistic activity at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been found to have affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, as well as dopamine receptors. This makes it a valuable tool for studying the complex interactions between these neurotransmitters and their receptors.
作用機序
The exact mechanism of action of 1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine is still not fully understood. However, it is known to act as a potent agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been found to have affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, as well as dopamine receptors. This suggests that it may modulate the activity of these neurotransmitters and their receptors, leading to changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. This compound has also been found to alter the activity of various brain regions involved in the regulation of mood, anxiety, and cognition. These effects may be mediated by its actions on the 5-HT1A and 5-HT2A receptors, as well as other neurotransmitter systems.
実験室実験の利点と制限
1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine has several advantages as a research tool. It is a potent and selective agonist at the 5-HT1A and 5-HT2A receptors, which makes it useful for studying the role of these receptors in the regulation of mood, anxiety, and cognition. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to its use. This compound has not been extensively studied in humans, and its effects on human physiology and behavior are not well understood. Additionally, its psychoactive effects may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine. One area of interest is its potential as a therapeutic agent for the treatment of mood disorders such as depression and anxiety. Studies have shown that this compound has antidepressant-like effects in animal models, and further research is needed to explore its potential in humans. Another area of interest is its role in the regulation of cognitive function. This compound has been shown to enhance cognitive performance in animal studies, and further research is needed to explore its potential as a cognitive enhancer. Additionally, more research is needed to understand the long-term effects of this compound on brain function and behavior. Overall, this compound is a promising research tool with many potential applications in the field of neuroscience.
合成法
The synthesis of 1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine involves the reaction of 1-(3-methylbenzyl)piperazine with 4-(2-pyridinyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain a high-purity compound.
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[(4-pyridin-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-20-5-4-6-22(17-20)19-27-15-13-26(14-16-27)18-21-8-10-23(11-9-21)24-7-2-3-12-25-24/h2-12,17H,13-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYXPJHOIBSDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine dihydrochloride](/img/structure/B5433216.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5433226.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5433230.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433236.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)


![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)


![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
![6-methoxy-4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B5433314.png)
